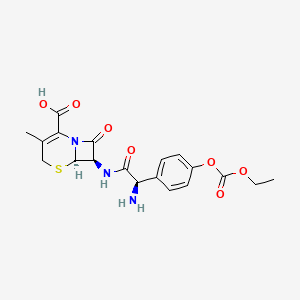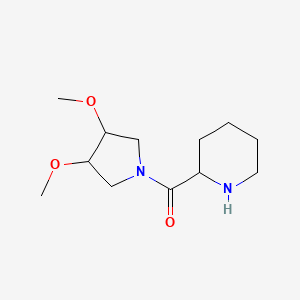![molecular formula C11H11ClN4 B1488223 6-クロロ-N-[2-(ピリジン-2-イル)エチル]ピリミジン-4-アミン CAS No. 19808-21-0](/img/structure/B1488223.png)
6-クロロ-N-[2-(ピリジン-2-イル)エチル]ピリミジン-4-アミン
概要
説明
6-Chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine is a chemical compound belonging to the class of pyrimidinamine derivatives. Pyrimidinamines are known for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties
科学的研究の応用
Chemistry: In chemistry, 6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its antimicrobial properties. It has shown activity against various microbial strains, making it a potential candidate for developing new antimicrobial agents.
Medicine: The compound's antitumor properties have been explored in medicinal chemistry. It has been tested for its ability to inhibit the growth of cancer cells, showing promise as a potential anticancer agent.
Industry: In the agricultural industry, pyrimidinamine derivatives, including this compound, are used as fungicides. They help control fungal infections in crops, contributing to higher yields and better crop quality.
作用機序
Target of Action
Similar compounds, such as n-pyridine substituted 2-chloro-thieno [2,3-d]pyrimidin-4-amine derivatives, have been shown to interact with the acetyl-coa carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and regulation of energy metabolism.
Biochemical Pathways
Given that similar compounds inhibit mitochondrial complex i, it can be inferred that this compound may affect pathways related to energy metabolism and production .
Result of Action
Similar compounds have demonstrated antimicrobial activity , suggesting that 6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine might also exhibit similar effects.
生化学分析
Biochemical Properties
6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with acetyl-CoA carboxylase, an enzyme crucial for fatty acid metabolism . The nature of this interaction involves binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to alterations in lipid biosynthesis pathways, highlighting the compound’s potential as a biochemical tool for studying metabolic processes.
Cellular Effects
The effects of 6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine on various cell types and cellular processes are profound. In vitro studies have demonstrated that this compound can influence cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to modulate the expression of genes involved in oxidative stress responses and apoptosis. Additionally, the compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, 6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target biomolecule. For instance, the compound’s interaction with acetyl-CoA carboxylase leads to enzyme inhibition, while its binding to certain receptors may activate downstream signaling pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound has been shown to cause sustained changes in cellular metabolism and gene expression, indicating potential cumulative effects.
Dosage Effects in Animal Models
Studies on the dosage effects of 6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine in animal models have revealed a range of responses depending on the administered dose . At lower doses, the compound exhibits minimal toxicity and can modulate metabolic pathways without causing significant adverse effects. At higher doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of dose optimization in potential therapeutic applications.
Metabolic Pathways
6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine is involved in several metabolic pathways, primarily those related to lipid metabolism . The compound interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, influencing the synthesis and degradation of fatty acids. These interactions can lead to changes in metabolic flux and the levels of various metabolites, providing insights into the regulation of lipid metabolism.
Transport and Distribution
The transport and distribution of 6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization within cells can affect its activity and function, with higher concentrations observed in lipid-rich tissues.
Subcellular Localization
The subcellular localization of 6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine is crucial for its activity . The compound is primarily localized in the cytoplasm, where it interacts with metabolic enzymes and signaling proteins. Additionally, it may be directed to specific organelles, such as the mitochondria, through targeting signals or post-translational modifications. This localization is essential for its role in modulating cellular processes and metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine typically involves the reaction of 2-(pyridin-2-yl)ethylamine with 6-chloropyrimidin-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions: 6-Chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
類似化合物との比較
Diflumetorim: A commercial pyrimidinamine fungicide with a similar mode of action.
Pirfenidone: An anti-fibrotic drug with pyrimidine as its core structure.
Tebuconazole: Another commercial fungicide used for controlling fungal infections in crops.
Uniqueness: 6-Chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine stands out due to its specific structural features and its broad-spectrum biological activity
特性
IUPAC Name |
6-chloro-N-(2-pyridin-2-ylethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4/c12-10-7-11(16-8-15-10)14-6-4-9-3-1-2-5-13-9/h1-3,5,7-8H,4,6H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTCWBQECYLQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


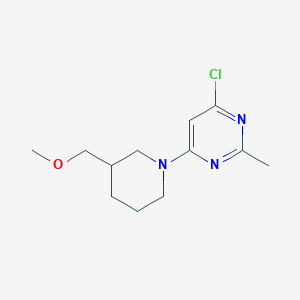
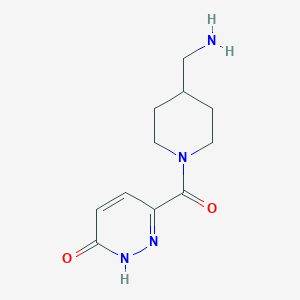


![1-{[(1-Phenylethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488145.png)


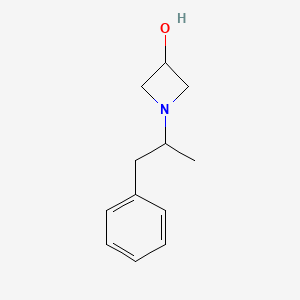
![6-[(2-Fluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1488155.png)


